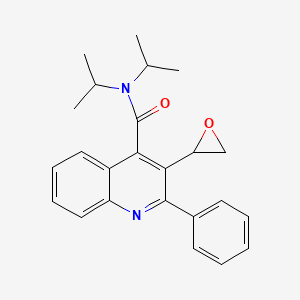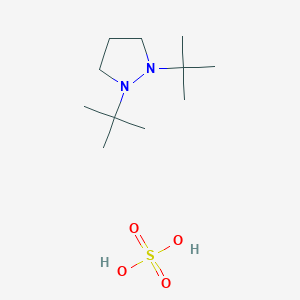
1,2-Ditert-butylpyrazolidine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ditert-butylpyrazolidine;sulfuric acid is a compound that combines the structural features of 1,2-ditert-butylpyrazolidine and sulfuric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ditert-butylpyrazolidine involves the reaction of tert-butylhydrazine with tert-butylketone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazolidine ring. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,2-ditert-butylpyrazolidine;sulfuric acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful addition of sulfuric acid to the synthesized 1,2-ditert-butylpyrazolidine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
1,2-Ditert-butylpyrazolidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazolidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives with different functional groups.
科学研究应用
1,2-Ditert-butylpyrazolidine;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrazolidine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-ditert-butylpyrazolidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that are involved in various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2-Dimethylpyrazolidine: Similar structure but with methyl groups instead of tert-butyl groups.
1,2-Diethylpyrazolidine: Similar structure but with ethyl groups instead of tert-butyl groups.
1,2-Diphenylpyrazolidine: Similar structure but with phenyl groups instead of tert-butyl groups.
Uniqueness
1,2-Ditert-butylpyrazolidine;sulfuric acid is unique due to the presence of bulky tert-butyl groups, which impart steric hindrance and influence the compound’s reactivity and stability
属性
CAS 编号 |
650600-25-2 |
|---|---|
分子式 |
C11H26N2O4S |
分子量 |
282.40 g/mol |
IUPAC 名称 |
1,2-ditert-butylpyrazolidine;sulfuric acid |
InChI |
InChI=1S/C11H24N2.H2O4S/c1-10(2,3)12-8-7-9-13(12)11(4,5)6;1-5(2,3)4/h7-9H2,1-6H3;(H2,1,2,3,4) |
InChI 键 |
XSXNANHUFFXHCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CCCN1C(C)(C)C.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
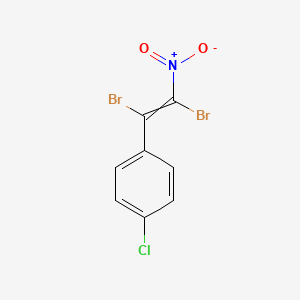

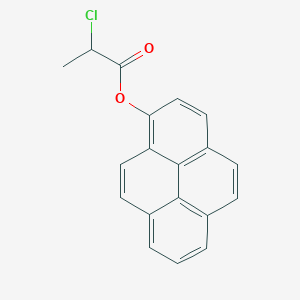
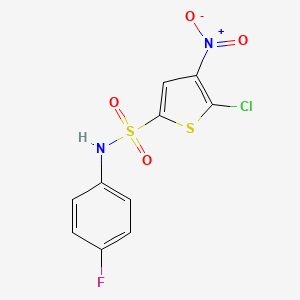
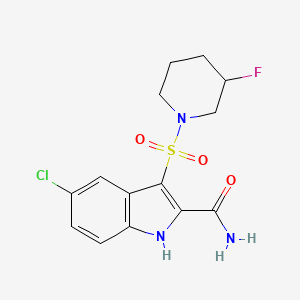
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
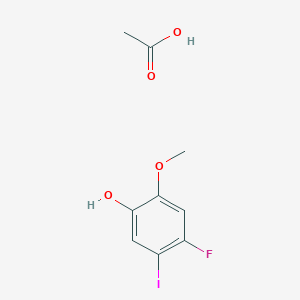
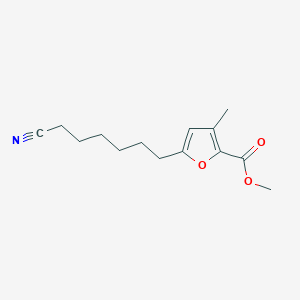
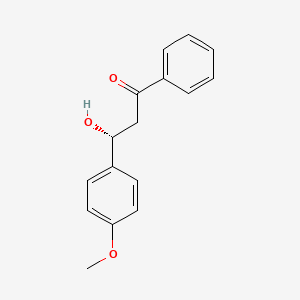
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
